delta-Dodecalactone

Description

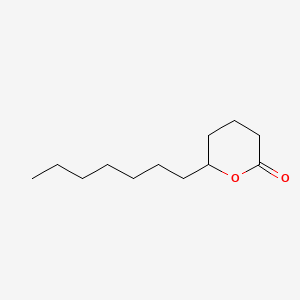

Structure

3D Structure

Properties

IUPAC Name |

6-heptyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPLZGZHJABGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047596 | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.950 | |

| Record name | delta-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS | |

CAS No. |

713-95-1, 3051-22-7 | |

| Record name | δ-Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Dodecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 6-heptyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DODECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DIC582TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DELTA-DODECALACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-12 °C | |

| Record name | xi-5-Dodecanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Delta-Dodecalactone: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-dodecalactone (δ-dodecalactone) is a naturally occurring flavor and fragrance compound with a characteristic creamy, fruity, and coconut-like aroma. It is a significant contributor to the sensory profile of a wide variety of natural products, particularly dairy and fruits. This technical guide provides an in-depth overview of the natural sources of delta-dodecalactone, its quantitative occurrence, and the analytical methodologies employed for its detection and quantification. Furthermore, a proposed biosynthetic pathway for this important lactone is detailed.

Natural Occurrence and Quantitative Data

Delta-dodecalactone has been identified in a diverse range of natural sources, including fruits, dairy products, and certain types of meat.[1][2] Its concentration can vary significantly depending on the source, cultivar, degree of ripeness, and processing methods. A summary of the reported quantitative data is presented in Table 1.

Table 1: Quantitative Occurrence of Delta-Dodecalactone in Natural Sources

| Natural Source | Concentration Range (mg/kg) | Notes |

| Butter | 2.55 - 24.2 | The concentration can be influenced by the animal's diet and the processing of the butterfat.[3][4] |

| Cheese (Cheddar) | Increases with maturation | Identified as an aroma-active compound, though specific concentration ranges in mature cheddar are not extensively documented.[5] |

| Other Fruits | up to 100.25 | This is a broad range for various fruits and highlights the potential for high concentrations in certain species.[3] |

| Raspberry | 0.3 | [3] |

| Coconut | 0.1 - 60 | [3] |

| Peach (Prunus persica) | Present | While its presence is confirmed, specific quantitative data from recent studies are limited.[6][7] |

| Milk Products | 1 | General value for milk products.[3] |

| Meat Products | 9 | [3] |

Experimental Protocols for Analysis

The accurate quantification of delta-dodecalactone in complex natural matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for its identification and quantification.

Analysis of Delta-Dodecalactone in Dairy Products (e.g., Butter, Cheese)

a) Sample Preparation: Direct Hexane Extraction

This method is suitable for high-fat matrices like butter.

-

Protocol:

-

Dissolve a known weight of the butter sample in hexane.

-

Vortex the mixture to ensure complete dissolution of the fat phase.

-

Centrifuge the sample to separate the hexane layer containing the lipids and flavor compounds from any aqueous phase or solid particles.

-

Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.

-

b) Sample Preparation: Solid-Phase Microextraction (SPME) for Cheese

SPME is a solvent-free extraction technique suitable for analyzing volatile and semi-volatile compounds in the headspace of a sample.

-

Protocol:

-

Grate a known amount of cheese into a headspace vial.

-

Add an internal standard solution (e.g., a deuterated lactone) for accurate quantification.

-

Seal the vial and equilibrate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

-

c) GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Splitless or split injection mode can be used depending on the concentration of the analyte. The injector temperature is typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) mode, focusing on characteristic ions of delta-dodecalactone (e.g., m/z 99, 114, 180), provides higher sensitivity and selectivity for quantification.

-

Analysis of Delta-Dodecalactone in Fruits (e.g., Peach)

a) Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Protocol:

-

Homogenize a known weight of the fruit pulp.

-

Transfer the homogenate to a headspace vial.

-

Add an internal standard.

-

The subsequent steps of equilibration, SPME fiber exposure, and desorption are similar to those described for cheese analysis.

-

b) GC-MS Analysis:

The GC-MS conditions for fruit analysis are generally similar to those used for dairy products, with potential adjustments to the temperature program to optimize the separation of the specific volatile profile of the fruit.

Biosynthesis of Delta-Dodecalactone

The natural biosynthesis of delta-dodecalactone is believed to originate from fatty acid metabolism. While the complete pathway has not been definitively elucidated in all organisms, a proposed pathway involves the initial hydroxylation of a C12 fatty acid, followed by chain shortening via β-oxidation and subsequent intramolecular esterification (lactonization).

dot

Caption: Proposed biosynthetic pathway of delta-dodecalactone.

The initial step is the hydroxylation of a saturated C12 fatty acid, such as lauric acid, at the delta (δ) or 5th carbon position. This reaction is likely catalyzed by cytochrome P450 monooxygenases in mammals or by enzymes like lipoxygenases and peroxidases in plants.[7] The resulting 5-hydroxydodecanoic acid can then undergo spontaneous or enzyme-catalyzed intramolecular esterification to form the stable six-membered ring of delta-dodecalactone. In some microbial pathways, longer-chain fatty acids may first be hydroxylated and then undergo β-oxidation to yield the C12 hydroxy acid precursor.

Conclusion

Delta-dodecalactone is a key aroma compound found in a variety of natural sources, contributing significantly to their characteristic flavors. Its presence in fruits and dairy products makes it a compound of great interest to the food and flavor industries. The analytical methods outlined in this guide, particularly GC-MS coupled with appropriate extraction techniques, are essential for its accurate quantification. While the general biosynthetic pathway is understood to originate from fatty acid metabolism, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in different natural systems. This knowledge will be crucial for potential biotechnological production and for understanding the factors that influence the flavor profiles of important agricultural and food products.

References

- 1. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [agris.fao.org]

- 2. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]

- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 4. The effect of diet on the γ- and δ-lactone and methyl ketone potentials of bovine butterfat (1978) | Gerda Urbach | 23 Citations [scispace.com]

- 5. Flavoromic determination of lactones in cheddar cheese by GC-MS-olfactometry, aroma extract dilution analysis, aroma recombination and omission analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. foreverest.net [foreverest.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of δ-Dodecalactone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Delta-Dodecalactone (δ-dodecalactone) is a naturally occurring, 12-carbon aliphatic lactone found in various fruits and dairy products.[1][2][3] It is a significant compound in the flavor and fragrance industries, valued for its creamy, fruity, and peach-like sensory profile.[1][2][4][5] Structurally, it is a six-membered cyclic ester (a delta-lactone) featuring a single chiral center, which gives rise to two distinct enantiomers, (R)- and (S)-δ-dodecalactone. These stereoisomers possess unique organoleptic properties, making their stereoselective synthesis a key area of research. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoisomerism, synthesis protocols, and analytical characterization of δ-dodecalactone.

Chemical Structure and Identification

δ-Dodecalactone is systematically known as 6-heptyltetrahydro-2H-pyran-2-one.[1][6][7] The structure consists of a tetrahydropyran-2-one ring with a heptyl substituent at the sixth position. This six-membered ring classifies it as a delta-lactone, formed from the intramolecular esterification of 5-hydroxydodecanoic acid.[1][7]

Chemical Structure Diagram

Caption: 2D structure of δ-Dodecalactone (Chiral center at C5/C6 position).

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 6-heptyloxan-2-one | [6][8] |

| Synonyms | 5-Dodecanolide, 6-Heptyltetrahydro-2H-pyran-2-one, 5-Hydroxydodecanoic acid δ-lactone | [1][6][8] |

| CAS Number | 713-95-1 | [1][6][8] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][6][8][9] |

| Molecular Weight | 198.30 g/mol | [1][6][8] |

| FEMA Number | 2401 | [1][6] |

| EC Number | 211-932-4 | [1][6] |

Physicochemical Properties

δ-Dodecalactone is a colorless to pale yellow viscous liquid at room temperature.[1][6] It is characterized by a powerful, fruity, and oily odor, often described as peach- or coconut-like.[1][5] It is insoluble in water but soluble in organic solvents like alcohol and oils.[5][6]

Table 2: Quantitative Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | -12 °C | [5][6][10] |

| Boiling Point | 285-290 °C (at 760 mmHg); 140-141 °C (at 1 mmHg) | [1][5][10] |

| Density | 0.942 - 0.950 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.455 - 1.462 at 20 °C | [1][2][6] |

| Flash Point | >100 °C | [1] |

| Vapor Pressure | 0.132 Pa at 25 °C | [5] |

Stereoisomerism

The chemical structure of δ-dodecalactone possesses a single stereocenter at the C-6 position (the carbon atom in the ring bonded to both an oxygen and the heptyl group).[7][10] This chirality results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. Commercially available δ-dodecalactone is often a racemic mixture of both enantiomers.[1]

The enantiomers exhibit distinct sensory properties, which is a common phenomenon in chiral flavor and fragrance compounds. This highlights the critical role of stereochemistry in molecular recognition by olfactory receptors.[7]

Caption: Relationship between racemic δ-dodecalactone and its enantiomers.

Table 3: Properties of δ-Dodecalactone Stereoisomers

| Stereoisomer | Sensory Profile | Reference |

| (R)-δ-Dodecalactone | Described as having a more intense, fruity, and peach-like aroma. | [7] |

| (S)-δ-Dodecalactone | Characterized by a softer, sweeter, and more apricot-like fragrance. | [7] |

| (+)-δ-Dodecalactone | Possesses a coconut-fruity, buttery aroma. Optical rotation of +35 to +50 degrees. | [11][12] |

(Note: The (+) designation typically corresponds to the (R)-enantiomer for this compound, but absolute configuration should be confirmed by analytical data.)

Experimental Protocols

The synthesis of δ-dodecalactone can be achieved through chemical methods or biotechnological routes. The industrial standard often involves the Baeyer-Villiger oxidation of a cyclic ketone precursor.[1][10][13] Biotechnological methods are gaining prominence as they offer stereoselectivity and a "natural" label for the product.[11][14][15]

Chemical Synthesis: Baeyer-Villiger Oxidation

This classic method involves the oxidation of 2-heptylcyclopentanone with a peracid (e.g., m-chloroperbenzoic acid, MCPBA) or hydrogen peroxide with a catalyst, which inserts an oxygen atom into the ring to form the lactone.[1][10][13][16]

General Methodology:

-

Reaction Setup: A solution of 2-heptylcyclopentanone is prepared in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer and temperature control.

-

Oxidant Addition: The oxidizing agent (e.g., peracid) is added portion-wise or dropwise to the ketone solution, maintaining a controlled temperature (typically low, e.g., 0-25 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is quenched (e.g., with a sodium sulfite solution to destroy excess oxidant). The organic layer is separated, washed sequentially with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts and then with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity δ-dodecalactone.

References

- 1. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]

- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 4. chemimpex.com [chemimpex.com]

- 5. delta-Dodecalactone | 713-95-1 [amp.chemicalbook.com]

- 6. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. δ-Dodecalactone [webbook.nist.gov]

- 9. foreverest.net [foreverest.net]

- 10. ScenTree - Delta-dodecalactone (CAS N° 713-95-1) [scentree.co]

- 11. US6271194B1 - Optical isomer of delta decalactone and organoleptic uses thereof - Google Patents [patents.google.com]

- 12. EU Natural Delta Dodecalactone, chiral DETAILED — OAMIC Ingredients USA [oamicus.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Method for preparing natural delta-decalactone and delta-dodecalactone by bioreduction of massoia oil - Patent EP-3901269-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN102942548B - Delta-dodecalactone synthesis method - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Biosynthesis Pathway of Delta-Dodecalactone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-dodecalactone is a naturally occurring lactone found in various fruits and dairy products, contributing to their characteristic creamy, fruity, and coconut-like aromas. While its presence in plants is established, the precise biosynthetic pathway has not been fully elucidated. This technical guide synthesizes the current understanding of fatty acid metabolism in plants to propose a putative biosynthetic pathway for delta-dodecalactone. The proposed pathway centers on the hydroxylation of dodecanoic acid (lauric acid) by cytochrome P450 monooxygenases, followed by intramolecular cyclization to form the δ-lactone ring. This document provides a detailed overview of the key enzymes potentially involved, their substrate specificities, and relevant kinetic data from homologous systems. Furthermore, it outlines comprehensive experimental protocols for the characterization of these enzymatic steps and the quantification of delta-dodecalactone in plant tissues. The guide is intended to serve as a foundational resource for researchers investigating lactone biosynthesis in plants and for professionals in drug development and natural product synthesis seeking to harness these pathways.

Introduction

Lactones are a diverse class of cyclic esters that are widespread in nature and contribute significantly to the flavor and fragrance profiles of many plants and foods. Delta-dodecalactone (a 12-carbon lactone) is of particular interest due to its pleasant sensory properties and potential applications in the food, cosmetic, and pharmaceutical industries. It has been identified as a natural volatile compound in fruits such as peaches and coconuts.[1][2] Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts.

This guide proposes a putative biosynthetic pathway for delta-dodecalactone in plants, drawing parallels with known fatty acid metabolism pathways. The core hypothesis is a two-step conversion of dodecanoic acid to delta-dodecalactone.

Proposed Biosynthesis Pathway of Delta-Dodecalactone

The proposed biosynthesis of delta-dodecalactone in plants initiates from the C12 fatty acid, dodecanoic acid (lauric acid). The pathway is hypothesized to proceed via two key enzymatic steps:

-

Hydroxylation: The specific hydroxylation of dodecanoic acid at the δ-carbon (C-5) position to yield 5-hydroxydodecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450).

-

Lactonization: The intramolecular cyclization of 5-hydroxydodecanoic acid to form the six-membered ring of delta-dodecalactone. This step may occur spontaneously or be enzyme-mediated.

dot

Caption: Proposed biosynthesis pathway of delta-dodecalactone in plants.

Key Enzymes and Substrates

2.1.1. Dodecanoic Acid (Lauric Acid): The Precursor

Dodecanoic acid is a saturated fatty acid with a 12-carbon backbone. It is a common component of plant lipids, particularly abundant in the oils of coconut and palm kernel. Its availability as a primary metabolite makes it a logical precursor for the biosynthesis of C12 lactones.

2.1.2. Cytochrome P450 Monooxygenases: The Catalysts for Hydroxylation

Cytochrome P450 enzymes are a large and diverse group of heme-containing proteins that catalyze a wide range of oxidative reactions in plants, including the hydroxylation of fatty acids.[3][4] Several families of plant CYP450s have been shown to be involved in fatty acid metabolism.[5][6]

-

CYP86 Family: Members of this family are known to be fatty acid ω-hydroxylases and are involved in the biosynthesis of suberin and cutin monomers.[2][7][8] Notably, CYP86A1 from Arabidopsis thaliana has been shown to hydroxylate fatty acids with chain lengths from C12 to C18.[7][9]

-

CYP94 Family: This family also contains fatty acid hydroxylases. For instance, CYP94B1 from Arabidopsis thaliana can catalyze the ω-hydroxylation of C12-C18 fatty acids.[10][11]

While these enzymes are primarily characterized as ω-hydroxylases, their substrate promiscuity and the existence of numerous uncharacterized P450s suggest that specific members could catalyze in-chain hydroxylation at the δ-position of dodecanoic acid.

2.1.3. Lactonization: Ring Formation

The final step is the formation of the lactone ring. 5-hydroxydodecanoic acid can undergo intramolecular esterification to form delta-dodecalactone. This reaction can occur spontaneously under acidic conditions, but it is plausible that a specific "lactone synthase" or an esterase working in reverse could catalyze this step in vivo to ensure efficiency and stereospecificity. The existence of such dedicated lactone synthases in plants is an area of active research.

Quantitative Data

Direct quantitative data for the biosynthesis of delta-dodecalactone in plants is scarce. However, data from related systems can provide valuable insights into the potential efficiency of the proposed pathway. The following table summarizes relevant kinetic parameters for plant fatty acid hydroxylases.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/nmol P450) | Source Organism | Reference |

| CYP86A1 | Dodecanoic Acid | ~5 | ~1500 | Arabidopsis thaliana | [7] |

| CYP94A1 | Dodecanoic Acid | ~10 | ~800 | Vicia sativa | |

| CYP703A2 | Dodecanoic Acid | 2.3 ± 0.4 | 14.8 ± 0.6 (nmol/min/mg protein) | Arabidopsis thaliana |

Note: The Vmax values are presented in different units as reported in the literature and should be compared with caution.

Experimental Protocols

To investigate the proposed biosynthetic pathway, a series of experiments can be conducted. The following protocols provide a framework for the heterologous expression of candidate CYP450 enzymes, enzyme activity assays, and the extraction and quantification of delta-dodecalactone from plant tissues.

Heterologous Expression of Candidate CYP450s

This protocol describes the expression of plant cytochrome P450 enzymes in Saccharomyces cerevisiae (yeast), a commonly used system for characterizing these membrane-bound proteins.[1][12][13][14][15]

dot

Caption: Workflow for heterologous expression of CYP450s.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate CYP450 genes from plant species known to produce delta-dodecalactone (e.g., peach, coconut) through homology searches with known fatty acid hydroxylases (e.g., CYP86 and CYP94 families).

-

Isolate total RNA from relevant plant tissues (e.g., fruit mesocarp) and synthesize cDNA.

-

Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1) that also expresses a cytochrome P450 reductase, which is essential for P450 activity.

-

Select for transformed yeast colonies on appropriate selection media.

-

Grow a starter culture of the transformed yeast in glucose-containing medium.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce protein expression by switching to a galactose-containing medium.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TE buffer with 20% glycerol) and store at -80°C.

-

Enzyme Activity Assay for Fatty Acid Hydroxylase

This protocol outlines a method to determine the activity of the heterologously expressed CYP450 enzymes towards dodecanoic acid.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

Microsomal protein (containing the expressed CYP450)

-

Dodecanoic acid (substrate, dissolved in a suitable solvent like DMSO)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.

-

-

Initiate the reaction by adding the NADPH generating system or NADPH.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Add an internal standard (e.g., a structurally similar but chromatographically distinct hydroxy fatty acid).

-

Extract the hydroxylated fatty acids with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization and Analysis:

-

Derivatize the dried extract to improve volatility and detection for GC-MS analysis. A common method is silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 5-hydroxydodecanoic acid product based on its retention time and mass spectrum compared to an authentic standard.

-

Extraction and Quantification of Delta-Dodecalactone from Plant Tissues

This protocol describes a method for the extraction and quantification of delta-dodecalactone from plant material.[16][17][18][19][20]

Methodology:

-

Sample Preparation:

-

Homogenize fresh or frozen plant tissue in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

-

Add an internal standard (e.g., a non-native lactone like delta-decalactone if analyzing a plant that does not produce it).

-

-

Extraction:

-

Perform solid-liquid extraction, for example, by maceration with sonication.

-

Filter the extract to remove solid plant material.

-

For a more targeted extraction, a solid-phase extraction (SPE) step can be included using a silica-based sorbent.

-

-

Analysis:

-

Concentrate the extract under reduced pressure.

-

Analyze the extract using GC-MS. The identity of delta-dodecalactone can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification can be performed by creating a calibration curve with known concentrations of the delta-dodecalactone standard.

-

Conclusion and Future Perspectives

The biosynthesis of delta-dodecalactone in plants is a promising area of research with significant implications for the flavor, fragrance, and pharmaceutical industries. The putative pathway presented in this guide, involving the hydroxylation of dodecanoic acid by cytochrome P450 enzymes, provides a solid foundation for future investigations. The experimental protocols outlined herein offer a roadmap for the identification and characterization of the key enzymes involved.

Future research should focus on:

-

Identification of specific CYP450s: Screening of plant genomes and transcriptomes for candidate genes and their functional characterization.

-

Elucidation of the lactonization step: Determining whether this is a spontaneous or enzyme-catalyzed process and identifying any involved enzymes.

-

Metabolic engineering: Using the knowledge of the biosynthetic pathway to engineer plants or microorganisms for enhanced production of delta-dodecalactone.

-

Quantitative profiling: Comprehensive analysis of delta-dodecalactone levels in various plant species and tissues to understand its physiological roles.

By addressing these research questions, a complete understanding of delta-dodecalactone biosynthesis in plants can be achieved, unlocking its full potential for various applications.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid omega-hydroxylase involved in suberin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP86A1 from Arabidopsis thaliana encodes a cytochrome P450-dependent fatty acid omega-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of CYP94B1 by WRKY33 controls apoplastic barrier formation in the roots leading to salt tolerance | bioRxiv [biorxiv.org]

- 11. Regulation of a Cytochrome P450 Gene CYP94B1 by WRKY33 Transcription Factor Controls Apoplastic Barrier Formation in Roots to Confer Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]

- 18. Matrix solid-phase dispersion extraction coupled with HPLC-diode array detection method for the analysis of sesquiterpene lactones in root of Saussurea lappa C.B.Clarke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of delta-Dodecalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

delta-Dodecalactone (δ-dodecalactone) is a naturally occurring lactone found in a variety of fruits and dairy products, prized for its creamy, fruity, and coconut-like aroma. This document provides a comprehensive overview of the physical and chemical properties of delta-dodecalactone, intended to serve as a technical resource for researchers, scientists, and professionals in drug development and other relevant fields. The guide details the compound's key physicochemical characteristics, spectroscopic data, and information on its stability and synthesis. Experimental methodologies for the determination of these properties are also outlined.

Chemical Identity and Structure

Physical Properties

The physical properties of delta-dodecalactone are summarized in the table below. These properties are crucial for its handling, formulation, and application in various industries.

| Property | Value | References |

| Appearance | Colorless to pale yellow, viscous liquid | [4][5][6] |

| Odor | Powerful, fresh-fruity, oily, coconut-like, buttery on dilution | [6][8] |

| Taste | Creamy, with peach, pear, and plum-like notes at low levels | [6][8] |

| Melting Point | -12 °C | [4][5][6][8][9][10] |

| Boiling Point | 140-141 °C at 1 mmHg; 285 °C at 760 mmHg | [4][5][8][9][10] |

| Density | 0.942 - 0.950 g/mL at 25 °C | [5][6][8][10] |

| Refractive Index (n²⁰/D) | 1.458 - 1.461 | [5][6][10] |

| Solubility | Insoluble in water; soluble in alcohol, propylene glycol, and vegetable oils. | [5][6][8][11][12] |

| Vapor Pressure | 0.132 Pa at 25 °C | [13] |

| Flash Point | >110 °C (>230 °F) | [11][13] |

| LogP | 3.48 | [13] |

Chemical Properties and Reactivity

delta-Dodecalactone is a stable compound under normal storage conditions.[3] As a lactone, it is a cyclic ester and can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding 5-hydroxydodecanoic acid. It is generally resistant to oxidation.[3]

Stability Considerations:

-

pH: Avoid pH > 9 for extended storage.[3]

-

Temperature: Stable up to 50°C under normal conditions.[3]

-

Light: Shows minimal photodegradation.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[14][15]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of delta-dodecalactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of delta-dodecalactone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching and the characteristic C-H stretching of the alkyl chain.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the identification and quantification of delta-dodecalactone. The mass spectrum of delta-dodecalactone would show a molecular ion peak (M⁺) at m/z 198, corresponding to its molecular weight. Fragmentation patterns would be consistent with the structure of a delta-lactone with a heptyl side chain.

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical and chemical properties of delta-dodecalactone. These protocols are based on standard laboratory practices and may need to be adapted based on the specific equipment and reagents available.

Determination of Melting Point

A standard capillary method can be used to determine the melting point of delta-dodecalactone.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

A small amount of the liquid sample is frozen.

-

The frozen sample is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Determination of Boiling Point

The boiling point can be determined by distillation or using a micro-method.

-

Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer) or a micro boiling point apparatus.

-

Procedure (Distillation):

-

A sample of delta-dodecalactone is placed in the distilling flask along with boiling chips.

-

The apparatus is assembled, and the sample is heated.

-

The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Determination of Density

A pycnometer or a digital density meter can be used for accurate density measurement.

-

Apparatus: Pycnometer or digital density meter, analytical balance, temperature-controlled water bath.

-

Procedure (Pycnometer):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample, ensuring no air bubbles are present, and weighed again at a specific temperature (e.g., 25 °C).

-

The pycnometer is then emptied, cleaned, filled with a reference substance of known density (e.g., distilled water), and weighed at the same temperature.

-

The density of the sample is calculated using the weights and the known density of the reference substance.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the identification and quantification of delta-dodecalactone.

-

Apparatus: Gas chromatograph coupled with a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of around 50-60 °C, held for a few minutes, followed by a ramp up to a final temperature of 250-280 °C.

-

Detector (MS): Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.

-

-

Procedure:

-

A diluted solution of the sample in a suitable solvent (e.g., dichloromethane, hexane) is prepared.

-

A small volume (e.g., 1 µL) is injected into the GC.

-

The resulting chromatogram and mass spectra are analyzed to identify and quantify delta-dodecalactone by comparing its retention time and mass spectrum with that of a known standard.

-

Synthesis and Biosynthesis

delta-Dodecalactone can be produced through both chemical synthesis and biotechnological routes.

Chemical Synthesis

A common method for the chemical synthesis of delta-dodecalactone is the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming the corresponding lactone.

Caption: Chemical synthesis of delta-dodecalactone via Baeyer-Villiger oxidation.

Biosynthesis

delta-Dodecalactone is produced naturally in various organisms through fatty acid metabolism. One prominent pathway involves the biotransformation of fatty acids, such as ricinoleic acid or dodecanoic acid, by microorganisms like yeasts (e.g., Yarrowia lipolytica).[6] The process typically involves hydroxylation of the fatty acid followed by intramolecular cyclization (lactonization).

Caption: Biosynthetic pathway of delta-dodecalactone from dodecanoic acid.

Applications

delta-Dodecalactone is widely used as a flavoring agent in the food industry to impart creamy, fruity, and buttery notes to products such as dairy, baked goods, and beverages.[16][17][18] It is also a valuable ingredient in the fragrance industry for use in perfumes, soaps, and other personal care products.[16]

Safety and Handling

delta-Dodecalactone is generally recognized as safe (GRAS) for its intended use as a flavoring agent.[19] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to use personal protective equipment such as gloves and safety glasses when handling the pure substance.[20] It should be used in a well-ventilated area.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[15]

Conclusion

delta-Dodecalactone is a commercially significant aroma compound with well-defined physical and chemical properties. This guide provides a foundational understanding of its characteristics, analytical methodologies, and production pathways. The information presented herein is intended to support further research and development involving this versatile molecule.

References

- 1. Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. EP0899342A2 - Process for the biotechnological production of Delta-decalactone and Delta-dodecalactone - Google Patents [patents.google.com]

- 5. Sop ftir | PPTX [slideshare.net]

- 6. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. my.che.utah.edu [my.che.utah.edu]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. commons.ggc.edu [commons.ggc.edu]

- 12. researchgate.net [researchgate.net]

- 13. europarl.europa.eu [europarl.europa.eu]

- 14. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 19. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 20. cbic.yale.edu [cbic.yale.edu]

delta-Dodecalactone CAS number 713-95-1

An In-depth Technical Guide to delta-Dodecalactone (CAS 713-95-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

delta-Dodecalactone (CAS: 713-95-1), also known as 6-heptyltetrahydro-2H-pyran-2-one or 5-hydroxydodecanoic acid lactone, is a cyclic ester belonging to the lactone family.[1][2] It is a 12-carbon aliphatic lactone featuring a six-membered tetrahydropyran-2-one ring with a heptyl substituent at the 6-position.[1] This compound is found naturally in trace amounts in milk fat, butter, cheese, coconut, and stone fruits like peaches and apricots.[1][3] Industrially, it is primarily produced synthetically and is highly valued in the flavor and fragrance industries for its powerful, creamy, and fruity aroma profile, often described as peachy, milky, and coconut-like.[1][4][5][6] Its stability and long-lasting scent make it a versatile ingredient in perfumery, cosmetics, food and beverage products, and functional fragrances.[1][6]

Physicochemical and Toxicological Data

The key quantitative properties and safety data for delta-dodecalactone are summarized below.

Physicochemical Properties

delta-Dodecalactone is a colorless to pale yellow viscous liquid at room temperature.[1][2][4][5] It is insoluble in water but soluble in organic solvents such as alcohol and oils.[5][7]

| Property | Value | Source(s) |

| CAS Number | 713-95-1 | [1][4] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][4] |

| Molecular Weight | 198.30 - 198.31 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Odor Profile | Fruity, peach, coconut, creamy, buttery, oily | [1][4][5] |

| Melting Point | -12 °C | [2][3][4][5][8] |

| Boiling Point | ~280-290 °C (at 760 mmHg) 140-141 °C (at 1 mmHg) | [1][4][5][8] |

| Density | 0.942 - 0.97 g/mL (at 20-25 °C) | [1][2][4][5] |

| Refractive Index | 1.450 - 1.461 (at 20 °C) | [1][2][5][9] |

| Flash Point | >100 °C / 171 °C | [1][3][7] |

| Vapor Pressure | < 0.1 mmHg (at 20 °C) | [10] |

Toxicological Data

delta-Dodecalactone is Generally Recognized As Safe (GRAS) for use as a flavoring agent.[1] It is considered to have low toxicity.

| Endpoint | Result | Species | Source(s) |

| Acute Oral LD50 | > 5000 mg/kg | Rat | [11][12] |

| Acute Dermal LD50 | > 5000 mg/kg | Rabbit | [11][12] |

| Skin Irritation | Causes mild skin irritation | Not specified | [11] |

| Eye Irritation | Causes serious eye irritation | Not specified | [7] |

| Genotoxicity | No concern for genotoxicity | In vitro (BlueScreen assay) | [13] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, ACGIH, or OSHA | Not applicable | [7] |

| Repeated Dose NOAEL | 333 mg/kg/day (derived) | Not specified | [13] |

Applications and Usage Levels

delta-Dodecalactone is widely used to impart or enhance creamy and fruity notes in various products.[1][6] In perfumery, it acts as a bridge between fruity and creamy accords, adding volume and warmth.[1] In the food industry, it is used to create authentic dairy and fruit flavors.[6]

| Application Category | Specific Use | Recommended Level (ppm) | Source(s) |

| Flavor | Dairy (Butter, Cream, Milk) | 10 - 50 | [1] |

| Fruit (Peach, Pear, Plum) | 100 - 500 | [1][14] | |

| Baked Goods | 0.06 | [2][15] | |

| Gelatins & Puddings | 0.06 | [2] | |

| Butterscotch, Caramel, Toffee | 1000 | [14] | |

| Roast Beef Flavors | 600 | [14] | |

| Pork Flavors | 500 | [14] | |

| Coffee | 200 | [14] | |

| Fragrance | Fine Fragrance Concentrates | Up to 12% (120,000 ppm) | [10] |

| Cosmetics & Personal Care | Not specified | [6] | |

| Household Products | Not specified | [6] |

Experimental Protocols

Chemical Synthesis: Baeyer-Villiger Oxidation

A common industrial synthesis route for delta-dodecalactone involves the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1][16][17] This method consists of two main stages: the synthesis of the ketone intermediate and its subsequent oxidation to the lactone.

Protocol: One-Pot Synthesis of 2-Heptylcyclopentanone followed by Oxidation [16]

-

Step 1: Synthesis of 2-Heptylcyclopentanone Intermediate

-

Under conditions of controlled temperature and pressure, a mixture of cyclopentanone and n-heptanal is prepared.

-

This mixture is added dropwise into an alkaline aqueous solution containing a hydrogenation catalyst.

-

This setup allows for a one-pot reaction where aldol condensation and catalytic hydrogenation occur simultaneously to form the 2-heptylcyclopentanone intermediate.

-

-

Step 2: Baeyer-Villiger Oxidation to δ-Dodecalactone

-

The crude 2-heptylcyclopentanone (675g) is dissolved in a solvent such as toluene (1350g) in a three-necked flask.

-

While stirring at 25°C, an oxidizing agent like 50.8% hydrogen peroxide (272.6g) is added dropwise over approximately 1 hour. Peroxy acids can also be used as oxidants.[17]

-

The reaction is maintained at this temperature for 3 hours, with progress monitored by Gas Chromatography (GC) until the starting material is consumed.

-

The reaction mixture is then quenched and washed sequentially with a 20% sodium sulfite solution and a 5% sodium sulfate solution.

-

The solvent (toluene) is removed by distillation under reduced pressure.

-

The final product, delta-dodecalactone, is purified by vacuum distillation, collecting the fraction at 130-135 °C / 1.5 mmHg.

-

Biotechnological Synthesis (Proposed Pathway)

A novel metabolic pathway for the de novo biosynthesis of delta-dodecalactone has been proposed.[18] This pathway leverages engineered enzymes within a microbial host, such as E. coli.

Protocol Overview:

-

Acyl-ACP Production: The host's endogenous fatty acid biosynthesis pathway produces acyl-ACPs (acyl carrier proteins).

-

Thioesterase Activity: A C12-specific acyl-ACP thioesterase is introduced to hydrolyze the thioester bond of dodecanoyl-ACP, releasing free dodecanoic acid.

-

Hydroxylation: An engineered cytochrome P450 monooxygenase (such as a mutant of CYP102A1 from Priestia megaterium) hydroxylates the dodecanoic acid at the C-5 (δ) position to form 5-hydroxydodecanoic acid.[18]

-

Lactonization: The resulting 5-hydroxydodecanoic acid spontaneously or enzymatically undergoes intramolecular cyclization (lactonization) under acidic conditions to form delta-dodecalactone.[18]

References

- 1. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ScenTree - Delta-dodecalactone (CAS N° 713-95-1) [scentree.co]

- 4. nbinno.com [nbinno.com]

- 5. delta-Dodecalactone | 713-95-1 [chemicalbook.com]

- 6. Delta Dodecalactone – Creamy Fruity Aroma Chemical Supplier [chemicalbull.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. Natural Delta Dodecalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 9. δ-十二内酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. Perfumers Apprentice - Dodecalactone Delta [shop.perfumersapprentice.com]

- 11. vigon.com [vigon.com]

- 12. foreverest.net [foreverest.net]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. perfumerflavorist.com [perfumerflavorist.com]

- 15. Page loading... [guidechem.com]

- 16. CN103044374A - Synthesis method of delta-dodecalactone - Google Patents [patents.google.com]

- 17. CN102942548B - Delta-dodecalactone synthesis method - Google Patents [patents.google.com]

- 18. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Delta-Dodecalactone: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-dodecalactone (DDL) is a naturally occurring lactone that has garnered significant interest across various scientific disciplines. Initially identified as a key contributor to the characteristic flavors of dairy products and fruits, its unique chemical properties and biosynthetic origins have since become subjects of extensive research. This technical guide provides a comprehensive overview of the discovery, history, and isolation of delta-dodecalactone, with a focus on the experimental methodologies that have been pivotal in its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this versatile molecule.

Historical Perspective: From Dairy Aroma to Fruit Volatile

The story of delta-dodecalactone begins in the mid-20th century with investigations into the flavor components of milk fat. In the 1950s, Stuart Patton and his colleagues at Pennsylvania State University were instrumental in identifying lactones as significant contributors to the flavor profile of heated milk fat. Their work laid the foundation for the eventual isolation and identification of specific lactones.

A significant breakthrough occurred in 1960 when B.W. Tharp and Stuart Patton definitively identified delta-dodecalactone in the steam distillate of milk fat. Their research, published in the Journal of Dairy Science, marked the first official isolation of this compound from a natural source.[1][2][3][4] This discovery was crucial in understanding the "coconut-like" flavor defect that can develop in dairy products.[1][3][4]

Nearly a decade later, in 1969, the presence of delta-dodecalactone was confirmed in a completely different natural source: peaches. A study by J.Y. Do and his team, published in the Journal of Food Science, identified delta-dodecalactone as one of the volatile components contributing to the complex aroma of peaches. This finding highlighted the widespread occurrence of this lactone in nature and expanded its relevance beyond the dairy industry.

Physicochemical Properties and Quantitative Data

Delta-dodecalactone is a colorless to pale yellow liquid with a characteristic creamy, fruity, and coconut-like aroma.[5][6] Its chemical and physical properties are summarized in the table below, providing a valuable reference for experimental design and analysis.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂O₂ | [7] |

| Molecular Weight | 198.30 g/mol | [7] |

| CAS Number | 713-95-1 | [7] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Creamy, fatty, fruity, peach, coconut | [5][6][8] |

| Melting Point | -12 °C | [7] |

| Boiling Point | 285 °C (at 760 mmHg) | |

| Flash Point | >100 °C | [5] |

| Density | 0.948 - 0.954 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.458 - 1.461 at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [7] |

The concentration of delta-dodecalactone varies significantly depending on the natural source and processing conditions. The following table provides a summary of reported concentrations in various food products.

| Food Product | Concentration Range | References |

| Butter | 2.55 - 24.2 mg/kg | [9] |

| Heated Milk Fat | Present (qualitative) | [10][11] |

| Full-Fat Cream | High Flavor Dilution Factor | [12] |

| Various Cheeses | Present (qualitative) | [5] |

| Peaches | Varies by cultivar | |

| Apricot | Present (qualitative) | [5] |

| Coconut | 0.1 - 60 mg/kg | [9] |

| Strawberry | Present (qualitative) | [5] |

Key Experimental Protocols for Isolation

The isolation of delta-dodecalactone from its natural sources has historically relied on a combination of distillation, extraction, and chromatographic techniques. The following sections detail the methodologies employed in the seminal studies that first identified this compound.

Isolation from Milk Fat (Tharp and Patton, 1960)

The pioneering work of Tharp and Patton involved a multi-step process to isolate and identify delta-dodecalactone from milk fat. The general workflow is outlined below.

Detailed Methodology:

-

Steam Distillation: Anhydrous milk fat was subjected to steam distillation to separate the volatile components, including lactones, from the non-volatile lipids.

-

Liquid-Liquid Extraction: The collected distillate was then extracted with a non-polar solvent, Skellysolve F (a brand of hexane), to concentrate the lipid-soluble flavor compounds.

-

Solvent Evaporation: The organic solvent was carefully evaporated to yield a concentrated flavor extract.

-

Column Chromatography: The extract was further purified using column chromatography on silicic acid. A gradient elution with increasing concentrations of diethyl ether in Skellysolve F was used to separate the different classes of compounds.

-

Paper Chromatography: The fractions containing the lactones were then analyzed using paper chromatography, a common technique at the time for separating and identifying compounds. This step was crucial for the definitive identification of delta-dodecalactone by comparing its migration with that of a synthetic standard.

Isolation from Peaches (Do et al., 1969)

The identification of delta-dodecalactone in peaches utilized the then-emerging technique of gas chromatography, which offered significantly higher resolution and sensitivity for analyzing volatile compounds.

Detailed Methodology:

-

High-Vacuum Distillation: A puree of fresh peaches was subjected to high-vacuum distillation at a low temperature to gently remove the volatile aroma compounds without causing thermal degradation.

-

Condensate Collection: The volatile compounds were collected in a cold trap.

-

Liquid-Liquid Extraction: The aqueous condensate was extracted with diethyl ether to transfer the aroma compounds into an organic solvent.

-

Concentration: The ether extract was dried over anhydrous sodium sulfate and carefully concentrated to a small volume.

-

Gas-Liquid Chromatography (GLC): The concentrated extract was then injected into a gas chromatograph for separation of the individual volatile components. The identification of delta-dodecalactone was based on the correspondence of its retention time with that of an authentic standard.

Biosynthesis of Delta-Dodecalactone

While a specific signaling pathway involving delta-dodecalactone in the context of drug development has not been elucidated, its biosynthesis from fatty acid precursors is an area of active research. The general pathway involves the hydroxylation of a fatty acid followed by intramolecular esterification to form the lactone ring.

This pathway highlights the enzymatic conversion of common fatty acids into flavor-active lactones. Understanding these biosynthetic routes is of great interest for the industrial production of "natural" flavor compounds through fermentation and biocatalysis.

Conclusion and Future Directions

The discovery and isolation of delta-dodecalactone represent a significant chapter in the history of flavor chemistry. From its initial identification as a component of milk fat aroma to its recognition as a contributor to the fruity notes of peaches, the journey of this molecule has been intertwined with advancements in analytical chemistry. The detailed experimental protocols from the pioneering studies of Patton, Tharp, and Do provide a fascinating glimpse into the techniques of the time and serve as a foundation for modern analytical methods.

While the primary role of delta-dodecalactone has been established in the realm of flavor and fragrance, the potential for other biological activities remains an open area of investigation. For drug development professionals, the exploration of lactones as a chemical class for potential therapeutic applications is a continuing endeavor. Although no specific signaling pathway for delta-dodecalactone has been identified to date, its natural origin and established safety profile make it an intriguing candidate for future research into its potential physiological effects. Further studies are warranted to explore the broader biological context of this and other naturally occurring lactones.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coconut-Like Flavor Defect of Milk Fat. IV. Demonstration of δ-Dodecalactone in the Steam Distillate from Milk Fat [ouci.dntb.gov.ua]

- 5. firmenich.com [firmenich.com]

- 6. acsint.biz [acsint.biz]

- 7. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]

- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 10. DELTA-CAPROLACTONE IN HEATED MILK FAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Organoleptic Properties and Sensory Profile of delta-Dodecalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-dodecalactone (δ-dodecalactone) is a naturally occurring lactone found in a variety of food products, most notably dairy and fruits. It is a key aroma compound that imparts characteristic creamy, fruity, and fatty notes, making it a significant ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the organoleptic properties and sensory profile of delta-dodecalactone, including quantitative data, detailed experimental protocols for its sensory evaluation, and an exploration of the potential signaling pathways involved in its perception.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of delta-dodecalactone is essential for its application in research and product development.

| Property | Value | Reference |

| Chemical Name | 6-Heptyltetrahydro-2H-pyran-2-one | [1] |

| Synonyms | 5-Hydroxydodecanoic acid δ-lactone, (±)-δ-Heptyl-δ-valerolactone | [1] |

| CAS Number | 713-95-1 | [1] |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor Type | Fruity-lactonic, tropical, creamy | [1][4] |

| Taste Description at 10 ppm | Creamy, fatty, dairy, rich buttery, fruity, peach, nutty | [2] |

| Melting Point | -12 °C | [3] |

| Boiling Point | 140-141 °C at 1 mmHg | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

Organoleptic Properties and Sensory Profile

Delta-dodecalactone possesses a complex and multifaceted sensory profile, characterized by a combination of creamy, fruity, and fatty notes. Its perception is highly dependent on its concentration.

Aroma Profile

The aroma of delta-dodecalactone is generally described as pleasant and multifaceted. At higher concentrations, it is often characterized by the following descriptors:

-

Creamy and Buttery: This is one of the most prominent characteristics, reminiscent of dairy products like butter and cream.[2][4]

-

Fruity: Descriptors such as peach, apricot, and coconut are frequently used to describe its fruity character.[1][2][4]

-

Fatty and Oily: An underlying fatty or oily note contributes to its rich and mouth-coating perception.[2][4]

-

Sweet: A general sweet aroma is also associated with this compound.[4]

-

Waxy: Some evaluators perceive a waxy note.[5]

-

Metallic: A subtle metallic note has also been reported.[2]

Flavor Profile

The flavor profile of delta-dodecalactone mirrors its aroma, with a dominant creamy and fruity character. At a concentration of 10 ppm in a neutral medium, it is described as:

-

Creamy, Fatty, and Dairy: These descriptors highlight its significant contribution to a rich, dairy-like taste.[2]

-

Buttery: A distinct buttery flavor is a key characteristic.[2]

-

Fruity: The fruity notes are often specified as peach-like.[2]

-

Nutty: A subtle nutty flavor has also been identified.[2]

Quantitative Sensory Data

| Parameter | Value | Matrix | Reference |

| Taste Threshold | 10 ppm (10,000 ppb) | Not specified | |

| Recommended Usage Level (Flavors) | 10-50 ppm | General | [1][6] |

| Recommended Usage Level (Butter Flavor) | Up to 6000 ppm | Flavor formulation | [7] |

| Recommended Usage Level (Cheese Flavor) | 200-300 ppm | Flavor formulation | [7] |

| Recommended Usage Level (Peach/Apricot Flavor) | 200-500 ppm | Flavor formulation | [8] |

| Odor Activity Value (OAV) / Flavor Dilution (FD) Factor | High FD factors in dairy products, indicating significant contribution to aroma. | Dairy products | [9] |

Experimental Protocols for Sensory Evaluation

The sensory profile of delta-dodecalactone is typically determined using established sensory evaluation techniques. The following are detailed methodologies for key experiments that can be adapted for its analysis.

Descriptive Sensory Analysis

Objective: To identify and quantify the sensory attributes of delta-dodecalactone.

Panelists: A panel of 8-12 trained assessors is typically used. Panelists are selected based on their sensory acuity, ability to discriminate between different stimuli, and verbal fluency. Training involves familiarization with the sensory attributes of lactones and the use of intensity scales.

Methodology (Quantitative Descriptive Analysis - QDA®):

-

Term Generation: Panelists are presented with samples of delta-dodecalactone at various concentrations in a neutral base (e.g., deodorized oil or water with an emulsifier) and collaboratively develop a lexicon of descriptive terms for its aroma and flavor.

-

Reference Standards: Reference standards for each descriptor are provided to anchor the panelists' evaluations. For example, for "creamy," a standardized solution of cream or butter flavor might be used.

-

Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale, typically a 15-cm line scale anchored with "low" and "high" at the ends.[5][10]

-

Data Analysis: The data from the individual panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations or samples. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, for instance, a product with and without added delta-dodecalactone.

Panelists: A panel of at least 24-30 consumer panelists is typically used for this discrimination test.

Methodology:

-

Sample Preparation: Three samples are presented to each panelist simultaneously. Two of the samples are identical (A), and one is different (B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

-

Evaluation: Panelists are instructed to taste each sample from left to right and identify the "odd" or different sample.

-

Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables (based on the binomial distribution) are used to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Gas Chromatography-Olfactometry (GC-O)